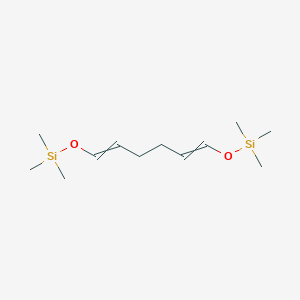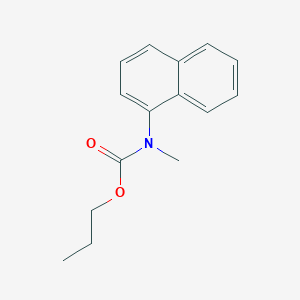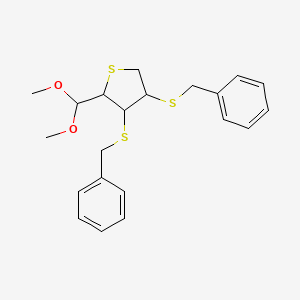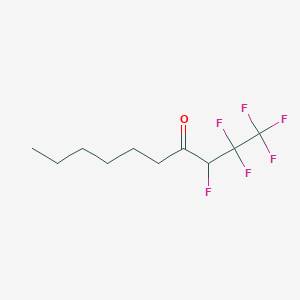
1,1,1,2,2,3-Hexafluorodecan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,2,2,3-Hexafluorodecan-4-one is a fluorinated organic compound characterized by the presence of six fluorine atoms attached to a decanone backbone. This compound is of significant interest due to its unique chemical properties, which are influenced by the high electronegativity of the fluorine atoms. These properties make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3-Hexafluorodecan-4-one typically involves the introduction of fluorine atoms into a decanone structure. One common method is the direct fluorination of decan-4-one using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination or degradation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine. Additionally, the use of catalysts and specific reaction conditions can optimize the yield and purity of the final product.
化学反应分析
Types of Reactions
1,1,1,2,2,3-Hexafluorodecan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of perfluorinated carboxylic acids.
Reduction: Formation of perfluorinated alcohols.
Substitution: Formation of various substituted fluorinated compounds.
科学研究应用
1,1,1,2,2,3-Hexafluorodecan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems due to its unique fluorine signature.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique physicochemical properties.
作用机制
The mechanism of action of 1,1,1,2,2,3-Hexafluorodecan-4-one is largely influenced by the presence of fluorine atoms, which can alter the electronic distribution within the molecule. This can affect its reactivity and interaction with other molecules. The compound can interact with various molecular targets, including enzymes and receptors, through mechanisms such as hydrogen bonding, van der Waals interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
相似化合物的比较
Similar Compounds
- 1,1,1,2,3,3-Hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)pentane
- Perfluorobutanesulfonyl fluoride
- 1,1,2,2-Tetrafluoroethane
Uniqueness
1,1,1,2,2,3-Hexafluorodecan-4-one is unique due to its specific arrangement of fluorine atoms and the decanone backbone. This unique structure imparts distinct physicochemical properties, such as high thermal stability, low surface energy, and resistance to chemical degradation. These properties differentiate it from other fluorinated compounds and make it particularly valuable in applications requiring high-performance materials.
属性
CAS 编号 |
113487-29-9 |
|---|---|
分子式 |
C10H14F6O |
分子量 |
264.21 g/mol |
IUPAC 名称 |
1,1,1,2,2,3-hexafluorodecan-4-one |
InChI |
InChI=1S/C10H14F6O/c1-2-3-4-5-6-7(17)8(11)9(12,13)10(14,15)16/h8H,2-6H2,1H3 |
InChI 键 |
JFWCHWLJUIBZBM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)C(C(C(F)(F)F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


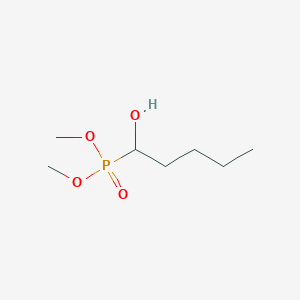
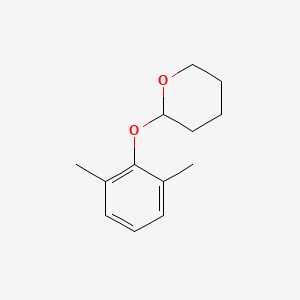

![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)
![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)
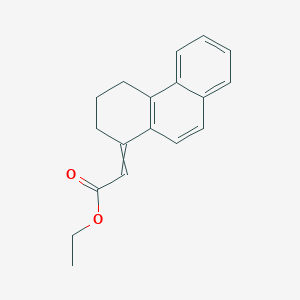
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)
![4-[(Dimethylamino)methyl]-2,6-diphenylphenol](/img/structure/B14309356.png)
![2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol](/img/structure/B14309363.png)
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid](/img/structure/B14309365.png)
